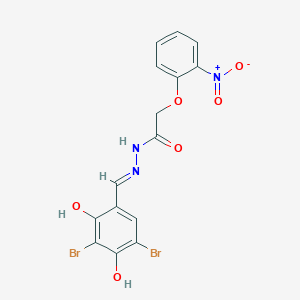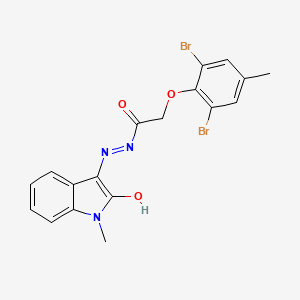![molecular formula C18H30N2O B6006182 2-[1-isobutyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6006182.png)
2-[1-isobutyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-isobutyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol, also known as SKF-82958, is a selective dopamine D1 receptor agonist. It is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-[1-isobutyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol involves the activation of dopamine D1 receptors in the brain. This leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to changes in neuronal activity and gene expression. The activation of dopamine D1 receptors by 2-[1-isobutyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol has been shown to enhance cognitive function, improve motor function, and reduce drug-seeking behavior in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-isobutyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol are primarily mediated through the activation of dopamine D1 receptors. This leads to an increase in cAMP levels, which activates PKA and downstream signaling pathways. The activation of dopamine D1 receptors by 2-[1-isobutyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol has been shown to enhance cognitive function, improve motor function, and reduce drug-seeking behavior in animal models. Additionally, 2-[1-isobutyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol has been shown to increase the release of acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[1-isobutyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol in lab experiments is its high selectivity for dopamine D1 receptors. This makes it a valuable tool for studying the role of dopamine in the brain. Additionally, 2-[1-isobutyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol has been shown to have a long half-life, which allows for sustained activation of dopamine D1 receptors. However, one of the limitations of using 2-[1-isobutyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
Orientations Futures
There are several future directions for research on 2-[1-isobutyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol. One potential direction is to investigate its potential therapeutic effects in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to elucidate the downstream signaling pathways activated by 2-[1-isobutyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol and their role in its cognitive-enhancing effects. Finally, the development of more soluble analogs of 2-[1-isobutyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol could improve its utility in experimental paradigms.
Méthodes De Synthèse
The synthesis of 2-[1-isobutyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol involves a multi-step process that includes the reaction of 1-benzyl-4-(3-methylbenzyl)piperazine with isobutyl chloroformate, followed by the reaction with ethanolamine. The final product is obtained after purification through column chromatography. The synthesis of 2-[1-isobutyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol has been optimized to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
2-[1-isobutyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol has been widely used in scientific research for its potential applications in the treatment of various neurological disorders. It has been shown to be a potent and selective dopamine D1 receptor agonist, which makes it a valuable tool for studying the role of dopamine in the brain. Additionally, 2-[1-isobutyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol has been used in preclinical studies to investigate its potential therapeutic effects in the treatment of Parkinson's disease, schizophrenia, and drug addiction.
Propriétés
IUPAC Name |
2-[4-[(3-methylphenyl)methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-15(2)12-20-9-8-19(14-18(20)7-10-21)13-17-6-4-5-16(3)11-17/h4-6,11,15,18,21H,7-10,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYPGNJEDGFJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(C(C2)CCO)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Isobutyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[cyclohexyl(methyl)amino]-3-(4-{[4-(2-hydroxyethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6006101.png)
![N,N'-[(3-nitrophenyl)methylene]bis(2-phenylacetamide)](/img/structure/B6006106.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-(4-pyridinylmethyl)ethanamine](/img/structure/B6006120.png)
![2-[1-(2-fluorobenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6006125.png)



![[5-({[1-(cyclohexylmethyl)-3-piperidinyl]amino}methyl)-2-furyl]methanol](/img/structure/B6006157.png)
![7-[(1-methyl-1H-indol-2-yl)carbonyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6006163.png)
![N-(1-{1-[2-(2-methoxyphenoxy)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6006171.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6006189.png)
![4-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]methyl}-6-morpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B6006191.png)

![N-(3,4-dimethoxyphenyl)-1-[(methylthio)acetyl]-3-piperidinamine](/img/structure/B6006205.png)